

# AZD1283: A Technical Overview of Binding Affinity and Kinetics

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## Compound of Interest

Compound Name: AZD1283

Cat. No.: B1665933

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This technical guide provides an in-depth analysis of the binding affinity and kinetic properties of **AZD1283**, a potent and selective antagonist of the P2Y<sub>12</sub> receptor. The P2Y<sub>12</sub> receptor is a critical target in the development of antiplatelet therapies, playing a central role in platelet activation and aggregation.<sup>[1]</sup> This document summarizes key quantitative data, details the experimental protocols used for its characterization, and visualizes the relevant biological pathways and experimental workflows.

## Core Binding and Functional Parameters

**AZD1283** demonstrates high affinity and potent antagonism at the P2Y<sub>12</sub> receptor. Its binding characteristics have been evaluated through various in vitro and in vivo assays, establishing its profile as a promising antithrombotic agent.

## In Vitro Affinity and Potency

The following table summarizes the key in vitro metrics for **AZD1283**.

Parameter	Value	Assay Type	Notes
Binding Affinity (IC <sub>50</sub> )	11 nM	Radioligand Competition Binding	Measures direct competition with a radiolabeled ligand for the P2Y12 receptor.[2]
Functional Potency (IC <sub>50</sub> )	25 nM	GTPyS Binding Assay	Measures the inhibition of G-protein coupling downstream of receptor activation. [2]
Antiplatelet Potency (IC <sub>50</sub> )	3.6 μM	Platelet Aggregation Assay	Measures the inhibition of ADP-induced platelet aggregation.[3]
CYP450 Inhibition (IC <sub>50</sub> )			
CYP2C9	6.62 μM	CYP450 Inhibition Assay	Indicates potential for drug-drug interactions. [3]
CYP2C19	0.399 μM	CYP450 Inhibition Assay	[3]
CYP3A4 (Midazolam)	4.28 μM	CYP450 Inhibition Assay	[3]
CYP3A4 (Testosterone)	3.64 μM	CYP450 Inhibition Assay	[3]

## In Vivo Efficacy

In vivo studies in animal models confirm the antithrombotic effects of **AZD1283**.

Parameter	Value	Model/Assay	Notes
Antithrombotic Efficacy (ED <sub>50</sub> )	3.0 µg/kg/min	Modified Folts Model (Dog)	Measures the dose required to induce increases in blood flow and inhibit platelet aggregation. <a href="#">[1]</a>
Bleeding Time Increase (>3x)	33 µg/kg/min	Modified Folts Model (Dog)	Indicates the therapeutic window by assessing bleeding risk. <a href="#">[1]</a>

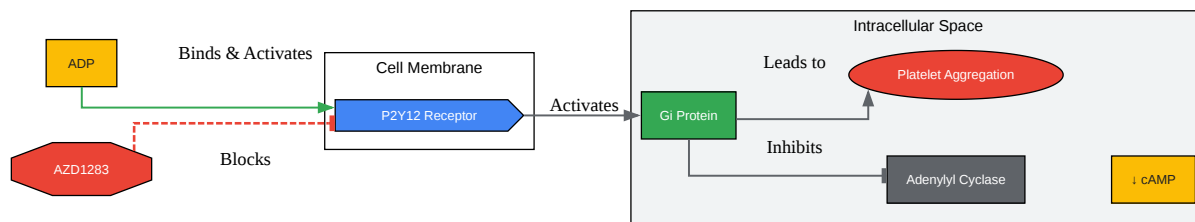
## Pharmacokinetic Profile

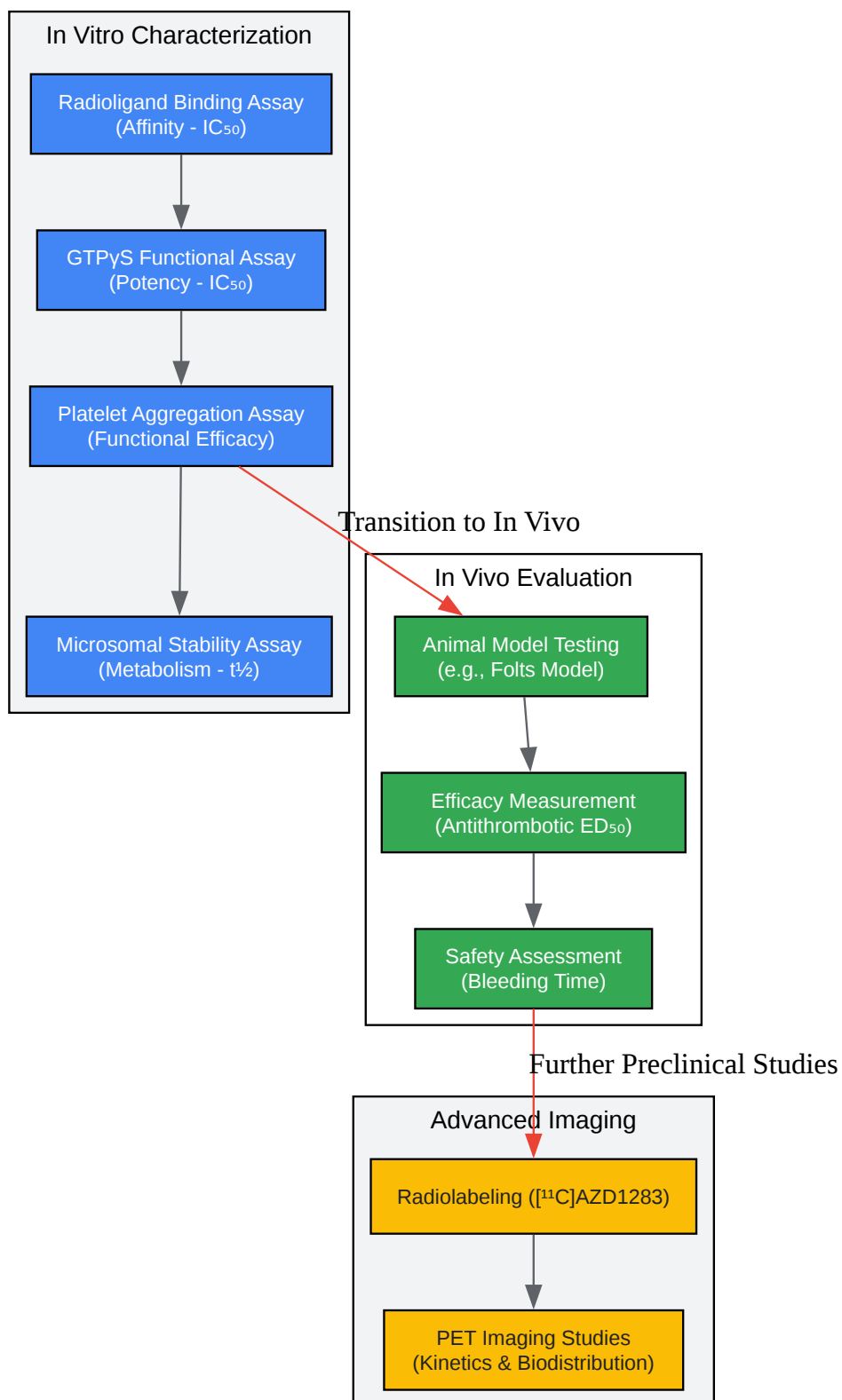
Pharmacokinetic studies provide insight into the metabolic stability and disposition of **AZD1283**.

Parameter	Value	Species/System	Notes
Metabolic Half-Life (t <sub>1/2</sub> )	6.08 min	Rat Liver Microsomes	Shows relatively poor stability in rat liver microsomes. <a href="#">[3]</a>
Metabolic Half-Life (t <sub>1/2</sub> )	37 min	Mouse Liver Microsomes	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Metabolic Half-Life (t <sub>1/2</sub> )	201 min	Dog Liver Microsomes	<a href="#">[3]</a>
Metabolic Half-Life (t <sub>1/2</sub> )	65.0 min	Human Liver Microsomes	<a href="#">[3]</a>
Metabolic Half-Life (t <sub>1/2</sub> )	>159 min	Human Liver Microsomes	A separate study indicating higher stability. <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>

## Signaling and Experimental Visualizations

To clarify the mechanism of action and the processes for characterization, the following diagrams illustrate key pathways and workflows.





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